molecular formula C7H6FNO4S B1296692 1-Fluoro-4-(methylsulfonyl)-2-nitrobenzene CAS No. 453-72-5

1-Fluoro-4-(methylsulfonyl)-2-nitrobenzene

Cat. No. B1296692
CAS RN: 453-72-5
M. Wt: 219.19 g/mol
InChI Key: OUSNDSFSTBZESM-UHFFFAOYSA-N
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Description

1-Fluoro-4-(methylsulfonyl)-2-nitrobenzene is an organic compound with the formula C7H6FNO4S. It is used in various chemical reactions and is typically stored in a dry room at room temperature .


Synthesis Analysis

The synthesis of 1-Fluoro-4-(methylsulfonyl)-2-nitrobenzene involves several steps. One method involves the use of sodium hydroxide in dimethyl sulfoxide at 310℃ for 3 hours, followed by the addition of dihydrogen peroxide . Another method involves the use of concentrated sulfuric acid and fuming nitric acid at 20℃ for 2 hours .


Molecular Structure Analysis

The molecular structure of 1-Fluoro-4-(methylsulfonyl)-2-nitrobenzene can be represented as a 2D or 3D model . The InChI Key for this compound is OUSNDSFSTBZESM-UHFFFAOYSA-N .


Chemical Reactions Analysis

1-Fluoro-4-(methylsulfonyl)-2-nitrobenzene can participate in various chemical reactions. For instance, it can react with sodium carbonate in dimethyl sulfoxide at temperatures ranging from 20 to 90℃ .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 174.193 . It has a density of 1.3±0.1 g/cm3, a boiling point of 264.9±23.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . Its molar refractivity is 40.4±0.4 cm3 .

Scientific Research Applications

Chemical Reactions and Synthesis

1-Fluoro-4-(methylsulfonyl)-2-nitrobenzene is involved in various chemical reactions and synthesis processes. For instance, Shaw & Miller (1970) explored the reactions of 2-nitrophenyl-sulfonylacetic acid and related compounds, yielding products like 2-methyl-sulfonylnitrobenzene, indicating the potential use of related compounds in complex chemical syntheses (Shaw & Miller, 1970). Similarly, the synthesis of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene by Sweeney et al. (2018) demonstrates the potential of these compounds in creating new chemical entities (Sweeney, McArdle, & Aldabbagh, 2018).

Fluoronitrobenzene Reactions

The study of reactions involving fluoronitrobenzenes, such as 1-fluoro-4-nitrobenzene, is of significant interest. For example, Gale, Rosevear, & Wilshire (1995) investigated the reactions of 1-fluoro-2,4- and -2,6-dinitrobenzene with N,N- dialkylamines, indicating the complexity and variability of reactions these compounds can undergo (Gale, Rosevear, & Wilshire, 1995).

Synthesis of Fluorinated Compounds

Effenberger & Streicher (1991) described the synthesis of aromatic fluoro compounds from nitro compounds by nucleophilic substitution, showing the role of fluoronitrobenzenes in synthesizing fluorinated aromatic compounds (Effenberger & Streicher, 1991).

Pharmaceutical Applications

In the pharmaceutical field, Janakiramudu et al. (2017) explored the synthesis of sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid. This study highlights the importance of fluoronitrobenzene derivatives in the development of new pharmaceutical compounds (Janakiramudu et al., 2017).

Safety And Hazards

The safety data sheet for 1-Fluoro-4-(methylsulfonyl)-2-nitrobenzene indicates that it may cause skin irritation and allergic skin reactions . The signal word for this compound is “Warning” and the precautionary statement is P280 .

properties

IUPAC Name

1-fluoro-4-methylsulfonyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO4S/c1-14(12,13)5-2-3-6(8)7(4-5)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUSNDSFSTBZESM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70310380
Record name 1-Fluoro-4-(methanesulfonyl)-2-nitrobenzene
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Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoro-4-(methylsulfonyl)-2-nitrobenzene

CAS RN

453-72-5
Record name 1-Fluoro-4-(methylsulfonyl)-2-nitrobenzene
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Record name 453-72-5
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Record name 1-Fluoro-4-(methanesulfonyl)-2-nitrobenzene
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Record name 1-fluoro-4-(methylsulfonyl)-2-nitrobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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